N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-3,6-dichloropyridine-2-carboxamide
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Overview
Description
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-3,6-dichloropyridine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a dimethylpyrazol moiety, and a dichloropyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-3,6-dichloropyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazol ring The initial step may include the reaction of hydrazine with a suitable diketone to form the pyrazol core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-3,6-dichloropyridine-2-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the biological context in which the compound is used. For example, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity to achieve therapeutic effects.
Comparison with Similar Compounds
N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
4-(3,5-dimethyl-1H-pyrazol-4-yl)-benzoic acid
5-(3,5-dimethyl-pyrazol-1-yl)-1H-tetrazole
Uniqueness: N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-3,6-dichloropyridine-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its dichloropyridine moiety, in particular, provides distinct reactivity compared to similar compounds.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-3,6-dichloropyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O/c1-12-15(10-22-19(26)18-16(20)8-9-17(21)23-18)13(2)25(24-12)11-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWRHNUNQRQFEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)CNC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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